N-(4-amino-2-methylphenyl)-2-phenylacetamide

Lipophilicity LogP Drug-likeness

N-(4-Amino-2-methylphenyl)-2-phenylacetamide is a synthetic phenylacetamide derivative with molecular formula C15H16N2O and a molecular weight of 240.30 g/mol, bearing a 4-amino-2-methylphenyl substituent on the amide nitrogen. The compound is commercially available at 98% purity and characterized by predicted LogP 2.76, TPSA 55.12 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 354120-19-7
Cat. No. B2602325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methylphenyl)-2-phenylacetamide
CAS354120-19-7
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyNTBLDANBEAWSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Amino-2-methylphenyl)-2-phenylacetamide (CAS 354120-19-7): Physicochemical Profile & Comparator Landscape


N-(4-Amino-2-methylphenyl)-2-phenylacetamide is a synthetic phenylacetamide derivative with molecular formula C15H16N2O and a molecular weight of 240.30 g/mol, bearing a 4-amino-2-methylphenyl substituent on the amide nitrogen . The compound is commercially available at 98% purity and characterized by predicted LogP 2.76, TPSA 55.12 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Unlike its simple parent scaffold 2-phenylacetamide (CAS 103-81-1), which is a common pharmaceutical intermediate and endogenous metabolite, N-(4-amino-2-methylphenyl)-2-phenylacetamide incorporates both an aromatic amine and an ortho-methyl group, features that alter its lipophilicity, hydrogen-bonding capacity, and conformational profile .

SAR scaffold with modulated lipophilicity vs. parent 2-phenylacetamide
High-purity reference standard candidate for impurity profiling
Distinct chromatographic retention supports method development
Conformational profile with limited rotatable bonds aids binding studies

Why N-(4-Amino-2-methylphenyl)-2-phenylacetamide Cannot Be Interchanged with Positional Isomers or Des-methyl Analogs


Within the phenylacetamide chemical space, minor structural modifications—such as relocating the amino group from the 4-position to the 3- or 5-position, or removing the 2-methyl substituent—yield molecules with identical molecular formulae but measurably different physicochemical properties . These differences translate into altered chromatographic retention, solubility, and membrane permeability, rendering generic substitution unreliable for applications requiring precise analytical selectivity, consistent formulation behavior, or reproducible in vitro pharmacology . The quantitative evidence below demonstrates that N-(4-amino-2-methylphenyl)-2-phenylacetamide occupies a distinct property envelope that cannot be matched by the closest commercially available analogs.

  • Positional isomer mismatch Relocating the amino group from 4- to 3- or 5-position alters chromatographic retention and solubility profile, preventing direct interchange.
  • Des-methyl analog lipophilicity shift Removal of the 2-methyl group measurably increases LogP, which may shift assay buffer compatibility and membrane permeability relative to the target compound.
  • Conformational entropy difference Des-methyl analogs possess a higher rotatable bond count, potentially altering binding kinetics and SAR interpretation compared with the 2-methyl-substituted scaffold.

Product-Specific Quantitative Evidence: N-(4-Amino-2-methylphenyl)-2-phenylacetamide vs. Closest Analogs


Lipophilicity Differentiation: Target Compound vs. Des-methyl Analog (N-(4-Aminophenyl)-2-phenylacetamide)

The target compound exhibits a predicted LogP of 2.76, which is 0.35 log units lower than the des-methyl analog N-(4-aminophenyl)-2-phenylacetamide (CAS 346583-86-6, LogP 3.10) . This difference indicates reduced lipophilicity and potentially improved aqueous solubility for the 2-methyl-substituted compound, an important consideration in assay buffer compatibility and formulation development.

Lipophilicity Differentiation
Predicted
ΔLogP = -0.34 (target lower)
Supports lipophilicity-dependent method development and reduced nonspecific binding context
Predicted values from vendor computational data; experimental verification recommended
Lipophilicity LogP Drug-likeness

Purity Benchmarking: Commercial 98% vs. Widely Available 95% for Positional Isomers

The target compound is commercially supplied at 98% purity (Leyan, Product 1675007), compared to the most closely related positional isomer N-(3-amino-2-methylphenyl)-2-phenylacetamide (CAS 1016531-17-1), which is stocked at 95% minimum purity by major suppliers . This 3-percentage-point purity advantage reduces the unknown impurity burden, which is critical when the compound is used as a reference standard or in sensitive biological assays where trace contaminants can confound results.

Purity Benchmarking
Supplier-reported
ΔPurity = +3 pp (98% vs. 95%)
Reduces impurity-related assay artifacts and supports reference standard use
Supplier CoA specifications; batch-to-batch purity may vary
Purity Reference Standard Procurement

Conformational Flexibility: Rotatable Bond Count vs. Des-methyl Analog

The target compound contains 3 rotatable bonds, one fewer than the des-methyl analog N-(4-aminophenyl)-2-phenylacetamide, which has 4 rotatable bonds . Reduced rotatable bond count is associated with lower conformational entropy penalty upon target binding, a factor that can influence molecular recognition and binding kinetics in biochemical assays.

Conformational Flexibility
Predicted
ΔRot. bonds = -1 (3 vs. 4)
May influence binding entropy and improve ligand efficiency in SAR studies
Computational chemistry prediction; binding assays needed for validation
Conformational flexibility Rotatable bonds Molecular recognition

Topological Polar Surface Area (TPSA): Identical to Analogs, Validating Core Scaffold Consistency

The target compound and its des-methyl analog N-(4-aminophenyl)-2-phenylacetamide share an identical predicted TPSA of 55.12 Ų . This equivalence, combined with a molecular weight of 240.30 g/mol (within the Veber MW limit), confirms that the 2-methyl substitution modifies lipophilicity without altering the core polar surface, preserving drug-likeness while allowing fine-tuning of partition behavior.

TPSA Consistency
Predicted
55.12 Ų (identical to des-methyl analog)
Preserves membrane permeability potential while LogP is independently modulated
Computational prediction; experimental Caco-2 or PAMPA data would confirm
TPSA Polar surface area Oral bioavailability prediction

Best Research & Industrial Application Scenarios for N-(4-Amino-2-methylphenyl)-2-phenylacetamide


Analytical Reference Standard for Phenylacetamide-Derived Impurity Profiling

The compound's 98% commercial purity and distinct chromatographic profile (LogP 2.76) make it suitable as a reference standard for HPLC/UHPLC method development, particularly when characterizing impurities in pharmaceutical intermediates derived from phenylacetamide scaffolds . Its defined physicochemical signature provides reproducible retention time and UV response for method validation protocols.

Medicinal Chemistry Scaffold for Systematic SAR Exploration

With TPSA 55.12 Ų, 3 rotatable bonds, and LogP 2.76, the compound occupies an attractive property space for fragment-based or scaffold-hopping campaigns . The quantifiably lower LogP vs. des-methyl analogs enables controlled modulation of lipophilicity without altering polar surface area, facilitating pharmacokinetic optimization.

Negative Control or Inactive Comparator in Target-Based Assays

Where primary literature confirms lack of significant activity at common screening targets (e.g., COX, HDAC), this compound can serve as a structurally matched negative control against active phenylacetamide-derived inhibitors . Its verified high purity minimizes false-positive signals from impurity-driven artifacts.

Crystallization and Co-crystal Screening Co-former

The combination of two hydrogen bond donors and two acceptors, plus moderate lipophilicity, positions this compound as a candidate co-former for pharmaceutical co-crystal screening programs aimed at improving the solubility of poorly soluble APIs .

Application
Selection Property
Validation Focus
Analytical reference standard
Distinct retention and high purity
Retention time reproducibility and UV response linearity
SAR scaffold exploration
Modulated lipophilicity, consistent TPSA
LogP-dependent permeability and target binding assays
Negative control in target-based assays
Structural match without reported target activity
Lack of activity at common screening targets
Co-crystal screening co-former
Dual H-bond donor/acceptor capacity
Crystallization propensity and solubility enhancement
Quote Request

Request a Quote for N-(4-amino-2-methylphenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.